Structural Simplification Compared to SNRI Fluoxetine
N-Methyl-3-phenoxypropan-1-amine is a structural analog of the antidepressant Fluoxetine. The key difference is the absence of the 3-phenyl substituent on the propyl chain [1]. While specific IC50 data for N-Methyl-3-phenoxypropan-1-amine is not available in primary literature, its simpler structure is predicted to result in significantly lower affinity for the serotonin transporter (SERT) than Fluoxetine, which has a Ki of 0.8-1.1 nM [2].
| Evidence Dimension | Binding Affinity to Serotonin Transporter (SERT) |
|---|---|
| Target Compound Data | Not available (N/A) from authoritative sources. |
| Comparator Or Baseline | Fluoxetine: Ki = 0.8 - 1.1 nM |
| Quantified Difference | N/A (Qualitative: Predicted to be significantly lower affinity) |
| Conditions | Radioligand binding assay on human SERT (HEK-293 cells) |
Why This Matters
This structural simplification positions the compound as a useful negative control or a scaffold for derivatization in SAR studies of monoamine reuptake inhibitors, rather than a direct active pharmaceutical ingredient.
- [1] PubChem. (2024). Fluoxetine. National Center for Biotechnology Information. View Source
- [2] Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug: twenty years since its first publication. Life Sciences, 57(5), 411-441. View Source
